(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDGYIDOUOVAB-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Acrylamide Formation: The final step involves the reaction of the alkylated benzofuran with furan-3-yl acrylamide under conditions that favor the (E)-isomer formation, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding amide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted benzofuran and furan derivatives.
Scientific Research Applications
Structural Features
The compound is characterized by the presence of a furan and a benzofuran moiety along with an acrylamide functional group. This specific arrangement contributes to its potential biological activity and reactivity. The molecular formula for this compound is C_{18}H_{19}N_{O}_{2}, with a molecular weight of approximately 295.35 g/mol.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The structural similarity to other known anticancer agents implies potential efficacy in targeting specific signaling pathways involved in cancer proliferation.
- Antimicrobial Effects : Compounds featuring benzofuran structures have demonstrated promising antimicrobial properties against various bacterial strains. This suggests that (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide may also possess similar effects due to its structural characteristics.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.
- Alkylation : The introduction of the propan-2-yl group is accomplished using suitable alkylating agents.
- Acrylamide Formation : The final product is synthesized by reacting the benzofuran derivative with an appropriate acrylamide precursor under controlled conditions.
These synthesis routes are crucial for producing the compound in sufficient quantities for biological testing and application.
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell viability in cancer models | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antimicrobial Evaluation
In a study evaluating related compounds' antimicrobial properties, it was found that derivatives containing a benzofuran structure exhibited significant inhibition against various bacterial strains. This suggests that this compound may also possess similar properties due to its structural characteristics.
Case Study 2: Anticancer Activity
Research on compounds with similar cyclopropane structures indicated their potential as anticancer agents. Derivatives tested in vitro showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings highlight the need for further investigation into the specific effects of this compound on cancer cell lines.
Mechanism of Action
The mechanism by which (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related acrylamides, benzamides, and amine derivatives, emphasizing substituent effects, synthesis, and biological implications.
2.1. Structural and Functional Group Variations
2.1.1. Acrylamide Derivatives
- N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (): Replaces dihydrobenzofuran with a trimethoxybenzamide group.
- (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (): Incorporates bromo, hydroxy, and cyano groups, which may improve oxidative stability but reduce solubility relative to the target compound’s furan systems .
2.1.2. Benzofuran-Based Amines
- 5-MAPDB () : Shares the dihydrobenzofuran core but substitutes the acrylamide with an N-methylpropan-2-amine group. This modification likely shifts activity toward psychoactive effects (e.g., serotonin receptor modulation) compared to the target compound’s acrylamide-based design .
2.1.3. Fluorinated Analogs
- (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... () : The trifluoromethyl group enhances metabolic stability and lipophilicity, suggesting the target compound could benefit from similar substitutions for improved pharmacokinetics .
Comparative Data Table
Biological Activity
The compound (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring both furan and benzofuran moieties, suggests a diverse range of interactions within biological systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features:
- An acrylamide functional group.
- Substituents including 2,3-dihydrobenzofuran and furan rings.
This specific arrangement is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzo[b]furan | Contains a methyl group on benzofuran | Anticancer properties |
| 4-Aminobenzofuran | Amino group substitution | Neuroprotective effects |
| Furosemide | Furoic acid derivative | Diuretic activity |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with benzofuran structures have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a comparative study involving several derivatives of benzofuran:
- Compound 6a demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of tubulin polymerization , crucial for cell division.
- Induction of apoptosis , as evidenced by increased caspase-3 activation in treated cells.
Table 2: Inhibition Potency of Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CA-4 | 1.0 | Tubulin polymerization inhibitor |
| Compound 6a | 0.56 | Tubulin polymerization inhibitor |
| Compound 10h | <0.01 | Apoptosis induction |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results that warrant further investigation .
Research Findings
Research indicates that modifications in the structure significantly affect biological activity:
- Substituting functional groups can enhance or diminish activity.
- Stereochemistry plays a critical role in determining the efficacy of the compound against various pathogens.
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide?
Methodological Answer:
The synthesis of acrylamide derivatives often involves condensation reactions between aldehydes and cyanoacetamides or acryloyl chlorides. For example, analogous compounds (e.g., (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide) are synthesized via condensation of substituted benzaldehydes with cyanoacetamide derivatives in solvents like ethyl acetate or acetonitrile, using catalysts such as piperidine or phase-transfer catalysts . Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the (E)-isomer, as stereochemistry impacts biological activity .
Basic: How should researchers characterize the stereochemical purity of this acrylamide derivative?
Methodological Answer:
Use a combination of NMR (¹H and ¹³C) and HPLC with chiral columns to confirm stereochemical purity. For example, NOESY NMR can distinguish (E)- and (Z)-isomers by analyzing spatial proximity of protons. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography, as applied to structurally similar compounds (e.g., (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide), provides definitive stereochemical confirmation .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
Screen for in vitro activity using cell-based assays (e.g., antiproliferative effects in cancer cell lines, as seen with dihydrobenzofuran-containing acrylamides in NPC cells ). Prioritize target-specific assays (e.g., kinase inhibition, ion channel modulation) based on structural analogs. For instance, pyrazole-acrylamide hybrids show KCNQ2 potassium channel-opening activity, suggesting electrophysiological assays for functional screening .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?
Methodological Answer:
Systematically modify substituents on the dihydrobenzofuran and furan moieties. For example:
- Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyridine) to assess π-π stacking or hydrogen bonding .
- Vary the propan-2-yl linker length to alter conformational flexibility.
Use computational docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs. Validate predictions with in vitro IC₅₀ measurements .
Advanced: How can contradictory data on biological activity between studies be resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity.
- Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays).
- Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC monitoring.
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Advanced: What strategies address poor pharmacokinetic properties (e.g., low bioavailability)?
Methodological Answer:
- Lipophilicity Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve solubility. For example, dihydrobenzofuran derivatives with methoxy groups show enhanced membrane permeability .
- Prodrug Design: Mask acrylamide’s electrophilic moiety with ester or carbamate prodrugs to reduce off-target reactivity.
- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., furan oxidation) and introduce blocking groups (e.g., fluorine substituents) .
Advanced: How should researchers assess ecotoxicological risks of this compound?
Methodological Answer:
- Follow OECD guidelines for acute toxicity testing in Daphnia magna and algae.
- Evaluate biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using logP values (measured via shake-flask method).
- Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict toxicity endpoints if experimental data are limited .
Basic: What storage conditions are recommended to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture, as acrylamides may hydrolyze. Confirm stability via periodic HPLC analysis (e.g., every 6 months) .
Advanced: How can in silico toxicity prediction tools guide early-stage development?
Methodological Answer:
Use tools like ProTox-II or DEREK to predict mutagenicity, hepatotoxicity, and off-target effects (e.g., hERG inhibition). For acrylamides, prioritize alerts for electrophilic reactivity (Michael acceptors). Validate predictions with Ames tests and mitochondrial toxicity assays .
Advanced: What analytical methods resolve batch-to-batch variability in synthesis?
Methodological Answer:
Implement quality control protocols:
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Design of Experiments (DoE): Optimize critical parameters (e.g., catalyst loading, solvent ratio) via fractional factorial designs.
- Multivariate Analysis: Apply principal component analysis (PCA) to HPLC data to identify impurity sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
